molecular formula C12H8BrClFN3O B5806661 N-(5-bromo-2-pyridinyl)-N'-(3-chloro-4-fluorophenyl)urea

N-(5-bromo-2-pyridinyl)-N'-(3-chloro-4-fluorophenyl)urea

Cat. No. B5806661
M. Wt: 344.56 g/mol
InChI Key: WCEIXCPCFYVGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-N'-(3-chloro-4-fluorophenyl)urea, commonly referred to as BPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPU is a member of the class of urea-based compounds, which have been found to exhibit a wide range of biological activities. In

Scientific Research Applications

BPU has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. BPU has also been shown to inhibit the growth and metastasis of tumors in animal models. In addition, BPU has been found to exhibit anti-inflammatory, anti-microbial, and anti-angiogenic activities.

Mechanism of Action

The mechanism of action of BPU is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cell proliferation, survival, and migration. BPU has been found to inhibit the activity of several kinases, including the epidermal growth factor receptor (EGFR), the vascular endothelial growth factor receptor (VEGFR), and the platelet-derived growth factor receptor (PDGFR). BPU has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPU has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of several key signaling proteins, including Akt, ERK, and STAT3. BPU has also been found to induce the expression of several tumor suppressor genes, including p53 and p21. In addition, BPU has been shown to inhibit the activity of several enzymes involved in angiogenesis, such as matrix metalloproteinases (MMPs).

Advantages and Limitations for Lab Experiments

BPU has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of several key signaling pathways involved in cancer cell proliferation and survival. BPU has also been shown to have low toxicity in animal models, making it a promising candidate for further development as an anti-cancer drug. However, there are also some limitations to the use of BPU in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. In addition, the precise mechanism of action of BPU is not fully understood, which can make it challenging to design experiments to elucidate its effects.

Future Directions

There are several future directions for research on BPU. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of BPU. Another area of research is the elucidation of the precise mechanism of action of BPU, which could lead to the development of more potent and selective inhibitors of key signaling pathways involved in cancer cell proliferation and survival. In addition, further studies are needed to determine the optimal dosing and delivery methods for BPU in animal models and clinical trials. Finally, the potential use of BPU in combination with other anti-cancer agents should be explored to determine whether it can enhance the efficacy of existing therapies.

Synthesis Methods

The synthesis of BPU involves the reaction of 5-bromo-2-pyridinylamine with 3-chloro-4-fluorophenyl isocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain BPU in high yield. The synthesis of BPU has been optimized to make it a facile and efficient process.

properties

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClFN3O/c13-7-1-4-11(16-6-7)18-12(19)17-8-2-3-10(15)9(14)5-8/h1-6H,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEIXCPCFYVGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=NC=C(C=C2)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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